molecular formula C23H29ClN2O2 B12736188 Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride CAS No. 102516-79-0

Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride

Cat. No.: B12736188
CAS No.: 102516-79-0
M. Wt: 400.9 g/mol
InChI Key: UAWRLJDXTJZRFA-UHFFFAOYSA-N
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Description

Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride: is a chemical compound with a complex structure that includes a benzilamide core, an ethyl group, and a tetrahydropyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of benzilamide with ethyl bromide to introduce the ethyl group. This is followed by the reaction with 1-methyl-1,2,3,6-tetrahydropyridine to form the desired tetrahydropyridyl moiety. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, influencing cellular signaling pathways .

Medicine: In medicine, Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In industrial applications, this compound can be used as an intermediate in the production of other chemicals. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Uniqueness: Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride is unique due to its combination of a benzilamide core with an ethyl group and a tetrahydropyridyl moiety.

Properties

CAS No.

102516-79-0

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-ethyl-2-methoxy-N-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2,2-diphenylacetamide;hydrochloride

InChI

InChI=1S/C23H28N2O2.ClH/c1-4-25(21-15-17-24(2)18-16-21)22(26)23(27-3,19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-15H,4,16-18H2,1-3H3;1H

InChI Key

UAWRLJDXTJZRFA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CCN(CC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.Cl

Origin of Product

United States

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